N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclobutylamino group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a prop-2-enoyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclobutylamino group: This step involves the reaction of cyclobutylamine with a suitable phenyl derivative under controlled conditions to form the cyclobutylamino-phenyl intermediate.
Introduction of the piperidine ring: The intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction, to form the piperidine-phenyl compound.
Addition of the prop-2-enoyl group: The piperidine-phenyl compound is then acylated with a prop-2-enoyl chloride in the presence of a base to introduce the prop-2-enoyl group.
Formation of the carboxamide group: Finally, the compound is treated with an appropriate amine to form the carboxamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclopropylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- N-[2-(cyclohexylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- N-[2-(cyclopentylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
Uniqueness
N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to the presence of the cyclobutylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[2-(cyclobutylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-18(23)22-12-10-14(11-13-22)19(24)21-17-9-4-3-8-16(17)20-15-6-5-7-15/h2-4,8-9,14-15,20H,1,5-7,10-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNUPINGWAZUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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